molecular formula C10H11F3N2O2 B14188472 N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide CAS No. 919996-24-0

N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide

Cat. No.: B14188472
CAS No.: 919996-24-0
M. Wt: 248.20 g/mol
InChI Key: GXYSDOITWVILHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a glycinamide moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a compound of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with glycine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its reactivity and properties.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]sulfonyl}glycinamide: A similar compound with a sulfonyl group instead of a methyl group.

    N2-Methyl-N-[4-(trifluoromethyl)phenyl]glycinamide: Another related compound with a methyl group attached to the glycinamide moiety.

Uniqueness

N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide is unique due to its specific structural features, such as the combination of a trifluoromethyl group and a glycinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

919996-24-0

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

N-hydroxy-2-[[4-(trifluoromethyl)phenyl]methylamino]acetamide

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)8-3-1-7(2-4-8)5-14-6-9(16)15-17/h1-4,14,17H,5-6H2,(H,15,16)

InChI Key

GXYSDOITWVILHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)NO)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.